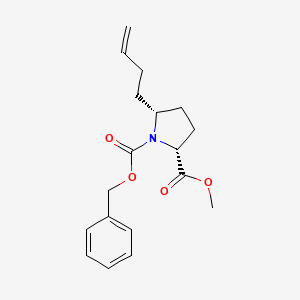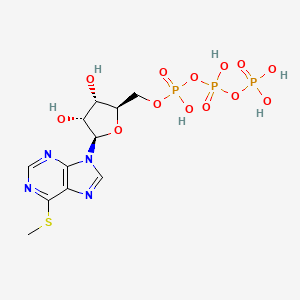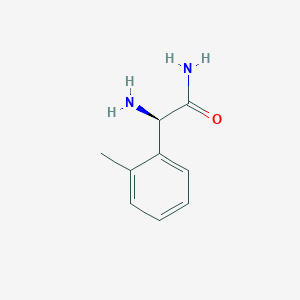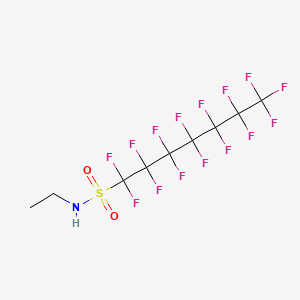
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and but-3-en-1-yl groups. The stereochemistry of the compound is specified by the (2R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like proline to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.
1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate: A similar compound without the specified stereochemistry.
1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine: A related compound lacking the dicarboxylate groups.
Uniqueness
The uniqueness of (2R,5R)-1-Benzyl 2-Methyl 5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl (2R,5R)-5-but-3-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-3-4-10-15-11-12-16(17(20)22-2)19(15)18(21)23-13-14-8-6-5-7-9-14/h3,5-9,15-16H,1,4,10-13H2,2H3/t15-,16-/m1/s1 |
Clé InChI |
UGAQODPUJRXYIF-HZPDHXFCSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H](N1C(=O)OCC2=CC=CC=C2)CCC=C |
SMILES canonique |
COC(=O)C1CCC(N1C(=O)OCC2=CC=CC=C2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)







![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)


